3'-(3,4-Dimethoxyphenyl)-1-(2-methylbenzyl)spiro[indoline-3,2'-thiazolidine]-2,4'-dione
Description
This compound belongs to the spiro[indoline-3,2'-thiazolidine]-2,4'-dione class, characterized by a fused indole-thiazolidine core. Key structural features include:
Properties
IUPAC Name |
3-(3,4-dimethoxyphenyl)-1'-[(2-methylphenyl)methyl]spiro[1,3-thiazolidine-2,3'-indole]-2',4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N2O4S/c1-17-8-4-5-9-18(17)15-27-21-11-7-6-10-20(21)26(25(27)30)28(24(29)16-33-26)19-12-13-22(31-2)23(14-19)32-3/h4-14H,15-16H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFAHCZLSSJLXRI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2C3=CC=CC=C3C4(C2=O)N(C(=O)CS4)C5=CC(=C(C=C5)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’-(3,4-Dimethoxyphenyl)-1-(2-methylbenzyl)spiro[indoline-3,2’-thiazolidine]-2,4’-dione typically involves a multi-step process:
Formation of the Indoline Core: The indoline core can be synthesized through a Fischer indole synthesis, where phenylhydrazine reacts with a ketone under acidic conditions.
Spirocyclization: The spirocyclic structure is formed by reacting the indoline derivative with a thiazolidine precursor. This step often requires a catalyst such as a Lewis acid (e.g., zinc chloride) to facilitate the cyclization.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the carbonyl groups within the thiazolidine ring, potentially converting them to alcohols.
Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
Chemistry
In chemistry, 3’-(3,
Biological Activity
3'-(3,4-Dimethoxyphenyl)-1-(2-methylbenzyl)spiro[indoline-3,2'-thiazolidine]-2,4'-dione is a synthetic compound that belongs to the class of spiro[indoline-3,2'-thiazolidine]-2,4'-diones. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anticancer and antimicrobial properties. This article reviews the biological activity of this compound, synthesizing findings from various studies.
- Molecular Formula : C26H24N2O4S
- Molecular Weight : 460.5 g/mol
- CAS Number : 899986-94-8
The compound's unique structure features a spiro linkage between the indoline and thiazolidine rings, which is crucial for its biological activity. The presence of methoxy and methyl substituents on the phenyl ring enhances its pharmacological properties.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit significant biological activities. The following sections detail specific findings related to its anticancer and antimicrobial properties.
Anticancer Activity
Several studies have evaluated the anticancer potential of this compound:
-
Cell Viability Assays :
- The compound was tested against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). Results indicated that it possesses notable cytotoxic effects with IC50 values comparable to established chemotherapeutics.
- For instance, in MCF-7 cells, the IC50 value was found to be around 15 µM, indicating effective inhibition of cell proliferation .
-
Mechanism of Action :
- The proposed mechanism involves the induction of apoptosis through caspase activation. Flow cytometry analyses revealed an increase in caspase-3/7 activity in treated cells .
- Additionally, molecular docking studies suggested strong interactions between the compound and target proteins involved in cell cycle regulation and apoptosis pathways.
Antimicrobial Activity
The compound's antimicrobial properties have also been explored:
- In Vitro Studies :
- Antimicrobial assays showed that this compound exhibits activity against various bacterial strains. The minimum inhibitory concentration (MIC) values were determined to be effective against Gram-positive and Gram-negative bacteria .
- Comparative studies indicated that its antimicrobial efficacy is superior to many traditional antibiotics.
Structure-Activity Relationship (SAR)
The biological activity of spiro[indoline-3,2'-thiazolidine]-2,4'-diones is significantly influenced by their structural components:
| Substituent | Effect on Activity |
|---|---|
| Methoxy groups at 3' and 4' positions | Enhance anticancer activity |
| Methyl groups on benzyl ring | Increase lipophilicity and cellular uptake |
These modifications allow for fine-tuning of the compound's pharmacological profile.
Case Studies
Recent research has highlighted specific case studies involving this compound:
- Study on MCF-7 Cells :
- Combination Therapy :
Comparison with Similar Compounds
Structural Analogues and Their Activities
The following table summarizes key analogues and their biological profiles:
Key Structural and Functional Insights
Electron-Donating vs. Electron-Withdrawing Groups: The target compound’s 3,4-dimethoxyphenyl group (electron-donating) contrasts with electron-withdrawing groups (–CF₃, –NO₂) in Compounds 77 and 106, which enhance antimicrobial and anti-TB activity . Hypothesis: The target’s dimethoxy groups may reduce microbial target affinity compared to Compounds 76/77 but improve solubility.
Lipophilicity and Pharmacokinetics :
- The 2-methylbenzyl group increases logP (~4.26), similar to benzylidene derivatives in . High lipophilicity may improve cell penetration but reduce aqueous solubility (logSw ≈ -4.39) .
- Compound 106, despite high logP, showed favorable ADMET profiles, suggesting the target may retain similar pharmacokinetic properties .
Anticancer Potential: Chlorophenyl and benzylidene substituents (e.g., IIa) correlate with microtubule disruption or PPARγ binding . The target’s 2-methylbenzyl group may mimic these interactions but requires validation.
Q & A
Q. What are the key synthetic pathways for this spiro-thiazolidinedione derivative, and how can reaction conditions be optimized?
The synthesis typically involves multi-step cyclocondensation reactions using reagents like isatin derivatives, substituted amines, and mercaptoacetic acid under reflux in solvents such as dioxane or ethanol. Optimization focuses on solvent polarity (non-polar solvents favor spiro formation), temperature control (80–120°C), and stoichiometric ratios of reactants to minimize byproducts. Column chromatography with gradient elution (e.g., hexane/ethyl acetate) is critical for purification .
Q. Which spectroscopic techniques confirm the spiro structure and substituent regiochemistry?
- FT-IR : Validates carbonyl (1680–1720 cm⁻¹) and thiazolidinone C-S-C (750–850 cm⁻¹) groups.
- ¹H/¹³C NMR : Assigns protons and carbons at spiro junctions (e.g., δ 3.8–4.2 ppm for SCH₂ in thiazolidine).
- X-ray crystallography : Definitive proof of spiro geometry (e.g., bond angles ~109.5° at the spiro carbon) .
- HRMS : Confirms molecular formula via exact mass .
Q. What in vitro assays are used for preliminary anticancer activity screening?
Standard assays include:
- MTT assay against cell lines (e.g., MCF-7, HepG2) to determine IC₅₀ values.
- Apoptosis markers (e.g., caspase-3 activation) via flow cytometry.
- ROS generation assays (e.g., DCFH-DA) to link antioxidant activity to cytotoxicity .
Q. How is purity assessed during synthesis, and what challenges arise in chromatographic separation?
Purity is monitored via TLC (Rf ~0.6 in hexane/ethyl acetate) and HPLC-MS. Challenges include separating stereoisomers (e.g., cis/trans spiro forms) using silica gel columns with polar modifiers (e.g., 1–5% methanol in dichloromethane) .
Advanced Research Questions
Q. How do structural modifications at the 3,4-dimethoxyphenyl group influence antimicrobial activity?
- Electron-withdrawing groups (e.g., -Cl, -CF₃) enhance activity against Gram-negative bacteria (e.g., E. coli MIC ~12.5 µg/mL) by increasing membrane permeability.
- Methoxy groups improve antifungal activity (e.g., 81% inhibition of Botrytis cinerea) via hydrogen bonding with fungal enzymes. SAR studies use comparative MIC assays and molecular docking (e.g., Glide SP scoring) .
Q. What methodologies resolve contradictions in reported biological activities (e.g., variable IC₅₀ values)?
- Dose-response validation : Repeat assays with standardized protocols (e.g., 72-hour incubation for cytotoxicity).
- Structural analogs : Compare activities of derivatives (e.g., 3'-methyl vs. 3'-chloro) to identify substituent effects.
- Meta-analysis : Cross-reference data from independent studies (e.g., anti-TB activity in vs. antioxidant data in ) .
Q. How can molecular docking guide the design of anti-mycobacterial analogs?
- Target selection : Docking into enoyl-ACP reductase (InhA; PDB: 4TZK) identifies key interactions (e.g., hydrogen bonds with Tyr158).
- ADMET prediction : Tools like SwissADME assess Lipinski compliance (e.g., logP <5) and toxicity risks (e.g., hepatotoxicity via ProTox-II) .
Q. What mechanistic hypotheses explain antioxidant activity in spiro-thiazolidinediones?
- Radical scavenging : Electron-rich dimethoxyphenyl groups donate hydrogen atoms to neutralize DPPH radicals (IC₅₀ ~25 µM).
- Chelation : Thiazolidinone sulfur and carbonyl oxygen bind transition metals (e.g., Fe²⁺), reducing Fenton reaction-driven ROS .
Q. How do solvent polarity and temperature affect cyclocondensation regioselectivity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
